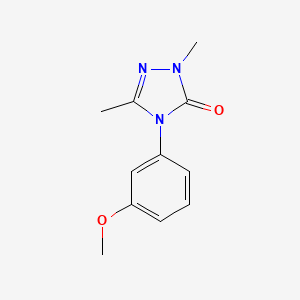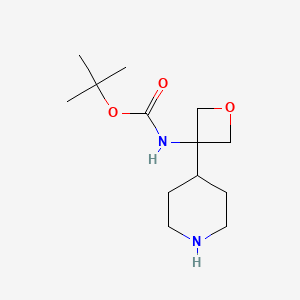
Tert-Butyl-N-(3-Piperidin-4-yloxetan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is often used in organic synthesis and medicinal chemistry due to its unique structural features, which include a piperidine ring and an oxetane ring .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential
Biochemical Pathways
The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with energy production and other processes reliant on membrane potential .
Pharmacokinetics
The compound is stored under inert gas at 2–8 °C , suggesting that it may have specific storage requirements to maintain stability and efficacy.
Result of Action
The compound’s potential to disrupt bacterial membrane potential suggests it may have bactericidal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate. For instance, the compound is stored under inert gas at 2–8 °C , indicating that temperature and atmospheric conditions may affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate typically involves the protection of the amine group in piperidine using tert-butyl dicarbonate (Boc2O) under basic conditions . The oxetane ring can be introduced through various synthetic strategies, including cyclization reactions . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is unique due to the presence of both a piperidine ring and an oxetane ring, which confer distinct chemical properties and reactivity compared to other similar compounds . This structural uniqueness makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZEFVVMNMJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
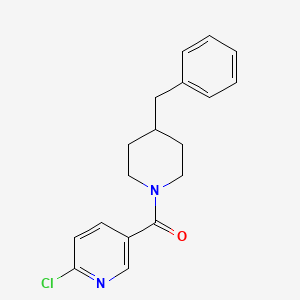
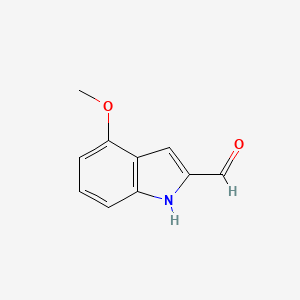
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2407091.png)
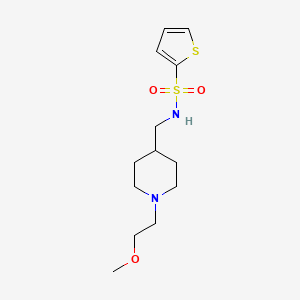
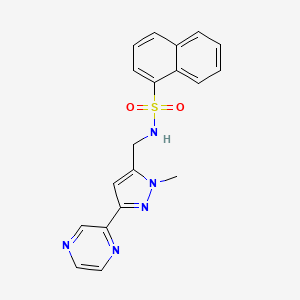
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
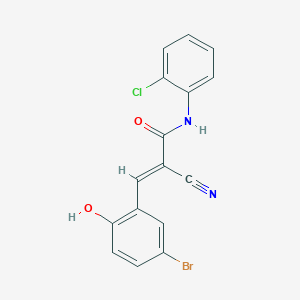
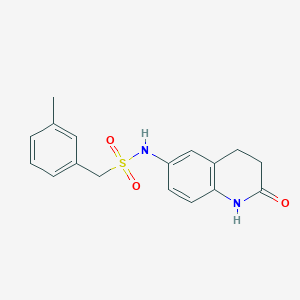
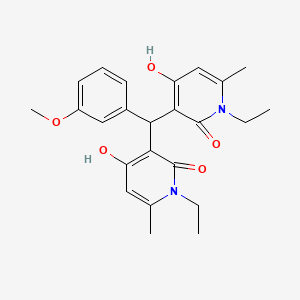
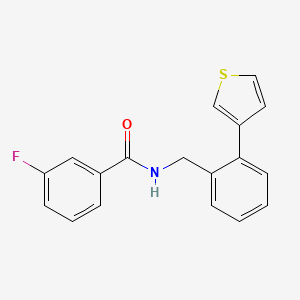
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)
